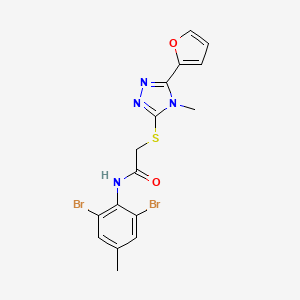

C16H14Br2N4O2S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14Br2N4O2S |

|---|---|

Molecular Weight |

486.2 g/mol |

IUPAC Name |

N-(2,6-dibromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C16H14Br2N4O2S/c1-9-6-10(17)14(11(18)7-9)19-13(23)8-25-16-21-20-15(22(16)2)12-4-3-5-24-12/h3-7H,8H2,1-2H3,(H,19,23) |

InChI Key |

CHHXSPPRLLZDFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of C16h14br2n4o2s

Strategic Approaches to the Synthesis of the C16H14Br2N4O2S Core Structure

The synthesis of complex organic molecules like this compound typically begins with a strategic plan that deconstructs the target molecule into simpler, more accessible precursors. This process is guided by retrosynthetic analysis, followed by careful selection and optimization of reaction conditions, and consideration of scalability.

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a fundamental strategy in organic chemistry that involves working backward from the target molecule to identify potential starting materials and synthetic pathways solubilityofthings.comnumberanalytics.comnumberanalytics.comresearchgate.netyoutube.com. This methodology systematically breaks down a complex structure by identifying disconnections at strategic bonds, often guided by the presence of functional groups and known chemical reactions. The process aims to identify key intermediates that can be synthesized efficiently and then assembled to form the final target molecule.

For this compound, a retrosynthetic approach would involve identifying labile bonds or functional groups that can be readily formed or cleaved. Potential disconnections might target the formation of carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, or the introduction of bromine atoms. Without a defined structure for this compound, specific disconnections cannot be definitively proposed. However, common strategies for constructing heterocyclic systems often involve cyclization reactions, condensation reactions, and the sequential addition of functional groups. Identifying key intermediates would depend on the chosen synthetic route, aiming for commercially available or easily synthesized building blocks.

Optimization of Reaction Conditions and Yields for this compound

Once a synthetic route is proposed, optimizing reaction conditions is crucial for maximizing product yield, purity, and efficiency. This involves systematically varying parameters such as temperature, solvent, catalyst, reactant concentrations, and reaction time researchgate.netresearchgate.net. For instance, the choice of solvent can significantly impact solubility, reaction rates, and selectivity. Catalysts, whether acidic, basic, or metallic, play a vital role in facilitating transformations.

Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic process from the laboratory bench to larger-scale production involves several critical considerations researchgate.netevotec.com. Scale-up requires a thorough understanding of process safety, including managing exothermic reactions, handling potentially hazardous reagents, and ensuring adequate ventilation. Cost-effectiveness is paramount, necessitating the selection of affordable starting materials and efficient reaction pathways that minimize waste.

Equipment availability and compatibility are also key factors. Reactions that are easily controlled on a milligram or gram scale may present challenges when scaled to kilograms or metric tons. Process engineers must consider factors such as heat transfer, mass transfer, mixing efficiency, and the physical form of intermediates and products. Route scouting, which involves exploring alternative synthetic pathways, is often undertaken during scale-up to identify the most robust and economical method. Developing a detailed technical package for smooth transfer to larger-scale manufacturing is essential for reproducible and safe production.

Design and Synthesis of Novel Derivatives of this compound

The synthesis of derivatives allows for the exploration of structure-activity relationships and the fine-tuning of a compound's properties. Based on the provided outline, the incorporation of chalcone-based and quinazolinone-based structural units into the this compound scaffold are key areas of interest.

Introduction of Chalcone-Based Moieties into this compound Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propene-1-one structure, are a significant class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties chemrevlett.comnih.govmdpi.comucl.ac.be. They are typically synthesized via the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde chemrevlett.commdpi.com.

To introduce a chalcone-based moiety into the this compound scaffold, one could envision several strategies. If the this compound core possesses reactive functional groups, such as hydroxyl, amino, or carbonyl groups, these could be utilized to attach a pre-synthesized chalcone (B49325) derivative through condensation, alkylation, or acylation reactions. Alternatively, the this compound scaffold itself might be constructed using building blocks that already incorporate a chalcone moiety. For example, a functionalized chalcone could serve as a precursor in a cyclization reaction to form part of the core structure. Research into chalcone synthesis often focuses on optimizing yields and exploring variations in aromatic substituents to modulate biological activity mdpi.comucl.ac.be.

Structure Activity Relationship Sar Investigations of C16h14br2n4o2s and Its Analogs

Elucidation of Key Structural Motifs Governing Biological Activity of C16H14Br2N4O2S Derivatives

The biological activity of thiadiazole derivatives, the class to which this compound belongs, is intricately linked to the nature and position of various substituents on the core heterocyclic ring and its associated phenyl rings. SAR studies on analogous compounds have revealed several key structural features that are critical for their bioactivity.

The presence and position of the two bromine atoms on one of the phenyl rings are significant determinants of activity. Halogen substituents, particularly bromine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. Furthermore, the electron-withdrawing nature of bromine can influence the electronic distribution within the molecule, potentially affecting its binding affinity to target proteins. Studies on similar brominated heterocyclic compounds have shown that the position of the bromine atom can dramatically alter the biological response.

The amide linkage (-CONH-) and the ether linkage (-O-) in the this compound scaffold provide conformational flexibility and potential hydrogen bonding sites (both donor and acceptor), which are often essential for precise orientation within a biological target's binding pocket. Modifications to these linkers, such as altering their length or rigidity, can have a profound impact on the compound's activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. wjbphs.com This approach is invaluable for predicting the activity of novel analogs and for gaining insights into the physicochemical properties that drive the desired biological effect.

Selection and Calculation of Physicochemical Descriptors

To build a robust QSAR model for this compound analogs, a diverse set of physicochemical descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-based interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and surface area. They are important for assessing the fit of a molecule into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. This property is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.

A hypothetical data table of descriptors for a series of this compound analogs is presented below:

| Compound ID | LogP | Molecular Weight | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Biological Activity (IC50, µM) |

| This compound | 4.5 | 494.18 | 3.2 | -6.8 | -1.5 | 1.2 |

| Analog 1 (mono-bromo) | 3.8 | 415.28 | 2.9 | -6.5 | -1.3 | 5.8 |

| Analog 2 (chloro-substituted) | 4.2 | 405.28 | 3.1 | -6.7 | -1.4 | 2.5 |

| Analog 3 (methyl-substituted) | 4.1 | 429.34 | 2.8 | -6.4 | -1.2 | 8.1 |

| Analog 4 (no halogen) | 3.2 | 336.38 | 2.5 | -6.2 | -1.1 | 15.3 |

Development and Validation of Predictive QSAR Models

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to develop a QSAR model. The goal is to generate an equation that quantitatively relates the descriptors to the biological activity.

For example, a hypothetical MLR equation might look like:

log(1/IC50) = 0.8 * logP - 0.01 * Molecular Weight + 0.5 * Dipole Moment + C

The predictive power and robustness of the developed QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (q²) assess the model's stability, while external validation using a separate test set of compounds evaluates its ability to predict the activity of new, unseen molecules. A statistically significant and validated QSAR model can then be used to guide the synthesis of new analogs with potentially improved activity. bohrium.com

Conformational Analysis and its Impact on Biological Activity of this compound

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps to identify the low-energy, biologically active conformation. The rotatable bonds within the molecule, particularly around the amide and ether linkages, allow it to adopt various spatial arrangements.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the conformational landscape and identify stable conformers. The relative energies of these conformers determine their population at physiological temperatures. It is often the case that only a specific conformation is capable of fitting into the binding site of a target protein and eliciting a biological response. Therefore, designing analogs that are pre-disposed to adopt this bioactive conformation can lead to enhanced potency. For instance, introducing a rigidifying element, such as a double bond or a small ring, near the flexible linkers could lock the molecule in a more active conformation.

Identification of Pharmacophore Features Essential for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a response. For this compound and its active analogs, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms in the thiadiazole ring and the carbonyl oxygen of the amide group are potential HBAs.

Hydrogen Bond Donors (HBD): The N-H group of the amide linkage can act as an HBD.

Hydrophobic/Aromatic Regions: The brominated phenyl ring and the thiadiazole ring itself constitute significant hydrophobic and aromatic regions that can engage in van der Waals and π-π stacking interactions with the target.

Halogen Bond Donors: The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

By comparing the structures of active and inactive analogs, a common pharmacophore hypothesis can be developed. This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired structural features and a high probability of being active.

A hypothetical pharmacophore model for this compound activity is depicted below:

| Pharmacophore Feature | Corresponding Structural Motif in this compound |

| Aromatic Ring | Brominated Phenyl Ring |

| Aromatic Ring | Phenyl Ring attached to the amide |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Acceptor | Nitrogen/Sulfur atoms of the thiadiazole ring |

| Hydrogen Bond Donor | N-H of the amide |

| Hydrophobic Center | Bromine atoms |

Computational Chemistry and Molecular Modeling of C16h14br2n4o2s

Molecular Docking Simulations of C16H14Br2N4O2S with Specific Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. youtube.com

Prediction of Binding Modes and Affinities for this compound

If molecular docking studies were conducted on this compound, researchers would simulate its interaction with the binding site of a specific biological target, such as an enzyme or receptor. The primary outputs would be the prediction of the most stable binding poses (modes) of the compound within the active site and an estimation of its binding affinity. arxiv.orgnih.gov Binding affinity is often expressed as a scoring function or in units of energy (e.g., kcal/mol), where a more negative value typically indicates a stronger predicted interaction. taylorandfrancis.com This information is crucial in the early stages of drug discovery for prioritizing candidate molecules. nih.gov

Elucidation of Ligand-Protein Interaction Networks (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Following the prediction of a binding mode, the specific non-covalent interactions between this compound and the amino acid residues of the target protein would be analyzed. youtube.commdpi.com This involves identifying key interactions such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein residues. nih.gov

π-Stacking: Interactions between aromatic rings present in the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov Understanding this interaction network provides insights into the structural basis of the compound's potential biological activity. nih.gov

Substrate versus Inhibitor Discrimination through Docking of this compound Analogs

Computational studies could also be employed to distinguish whether analogs of this compound are more likely to act as substrates or inhibitors for a particular enzyme. By comparing the docking poses and interaction patterns of a series of related compounds, researchers can identify structural features that favor an inhibitory binding mode over one that would lead to a catalytic reaction. This type of analysis is vital for designing effective and specific enzyme inhibitors.

Pharmacophore Modeling for this compound Scaffolds and Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govchemrxiv.org For the this compound scaffold, a pharmacophore model would be generated based on its structure and known active analogs, if any. This model would consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov Such a model serves as a 3D query for searching large chemical databases to find other structurally diverse molecules that might have similar biological activity. chemrxiv.org

Virtual Screening Approaches for Identification of Novel this compound Analogs from Chemical Databases

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govchemrxiv.org Using either the pharmacophore model developed for the this compound scaffold or a receptor-based docking protocol, researchers could screen massive chemical databases (containing millions of compounds) to find novel analogs. nih.govmdpi.com The top-scoring hits from this screening process would then be selected for further experimental testing, accelerating the discovery of new potential lead compounds. researchgate.net

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. nih.govresearchgate.net For this compound, these calculations could determine:

Optimized 3D Geometry: The most stable three-dimensional arrangement of its atoms.

Electronic Properties: Distribution of electron density, Mulliken charges, and spin densities. nih.gov

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Spectroscopic Properties: Prediction of vibrational frequencies that can be compared with experimental data from IR or Raman spectroscopy. researcher.life These calculations provide fundamental insights into the molecule's stability, reactivity, and other physicochemical properties. biorxiv.org

Density Functional Theory (DFT) Studies for Electronic Structure and Energy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies would be foundational in understanding the intrinsic properties of this compound.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. From this optimized structure, a variety of electronic properties can be calculated. Key outputs from these calculations would include the total energy, energies of molecular orbitals, and the distribution of electron density. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G**, cc-pVQZ) would be crucial for obtaining accurate results and would be selected based on validation against experimental data where possible, or based on their proven performance for similar molecular systems.

A hypothetical data table from such a study might look like this:

| Parameter | Calculated Value | Functional/Basis Set |

| Total Energy | [Value in Hartrees] | B3LYP/6-311G |

| Dipole Moment | [Value in Debye] | B3LYP/6-311G |

| Point Group | [e.g., C1, C2v] | B3LYP/6-311G** |

These fundamental calculations would provide a deep understanding of the molecule's stability and electronic nature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability of the molecule; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

A prospective data table summarizing these findings would be structured as follows:

| Parameter | Energy (eV) / Value |

| EHOMO | [Value] |

| ELUMO | [Value] |

| HOMO-LUMO Gap (ΔE) | [Value] |

| Electronegativity (χ) | [Value] |

| Chemical Hardness (η) | [Value] |

| Chemical Softness (S) | [Value] |

| Electrophilicity Index (ω) | [Value] |

Visual representations of the HOMO and LUMO electron density distributions would also be generated to identify the specific atoms or regions of the this compound molecule that are most likely to be involved in electron donation and acceptance.

Molecular Dynamics Simulations to Assess Stability and Conformational Changes of this compound-Target Complexes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule and its complexes with other molecules, such as biological targets like proteins or nucleic acids.

To assess the stability of a this compound-target complex, an MD simulation would be performed over a significant timescale (nanoseconds to microseconds). The simulation would track the trajectory of each atom in the system, providing a dynamic view of the interactions between the compound and its target.

Key analyses performed on the simulation trajectory would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule and its target. Higher RMSF values indicate greater movement or disorder in that region.

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between this compound and its target, which are often crucial for binding affinity and specificity.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the strength of the interaction between the compound and its target.

The results could be summarized in a table like the one below:

| Simulation Parameter | Result |

| Simulation Time | [e.g., 100 ns] |

| Average RMSD of Complex | [Value in Å] |

| Key Interacting Residues (from RMSF/Contact analysis) | [List of amino acid residues] |

| Average Number of Intermolecular Hydrogen Bonds | [Value] |

| Estimated Binding Free Energy (ΔGbind) | [Value in kcal/mol] |

These simulations would be critical for predicting how this compound might behave in a biological environment and for understanding the molecular basis of its potential interactions with a specific target.

Advanced Spectroscopic Characterization of C16h14br2n4o2s

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of C16H14Br2N4O2S and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal connectivity between atoms, providing a detailed molecular picture.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The structural elucidation of a complex molecule like this compound begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). mdpi.com The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

For a definitive assignment of all signals and to establish the complete molecular structure, a series of two-dimensional (2D) NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is crucial for piecing together fragments of the molecule by establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the primary method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two, three, and sometimes four bonds away. It is invaluable for connecting the molecular fragments identified by COSY and for locating quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. It provides crucial information about the molecule's 3D conformation and stereochemistry.

To illustrate, consider a hypothetical structure for this compound. The following table represents the kind of detailed assignments that would be achieved through the combined interpretation of 1D and 2D NMR data.

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Mult., J in Hz) | COSY Correlations (with H at pos.) | HMBC Correlations (with C at pos.) |

|---|---|---|---|---|

| 1 | 165.2 | - | - | H-2, H-4 |

| 2 | 115.8 | 7.85 (d, 8.5) | H-3 | C-1, C-3, C-4a |

| 3 | 125.4 | 7.50 (d, 8.5) | H-2 | C-2, C-4a, C-8a |

| 4 | 148.1 | - | - | H-2, H-5 |

| 4a | 130.0 | - | - | H-2, H-3, H-5 |

| 5 | 122.1 | 7.60 (s) | - | C-4, C-4a, C-6, C-8a |

| 6 | 128.5 | - | - | H-5, H-8 |

| 7 | 152.0 | - | - | H-5, H-8 |

| 8 | 118.9 | 8.10 (s) | - | C-6, C-7, C-8a |

| 8a | 140.2 | - | - | H-3, H-5, H-8 |

| 1' | 55.3 | 4.50 (t, 6.0) | H-2' | C-2', C-1'' |

| 2' | 40.1 | 3.60 (t, 6.0) | H-1' | C-1', C-1'' |

| 1'' | 135.5 | - | - | H-1', H-2', H-2'', H-6'' |

| 2'' | 129.8 | 7.40 (d, 8.8) | H-3'' | C-4'', C-6'' |

| 3'' | 132.1 | 7.70 (d, 8.8) | H-2'' | C-1'', C-5'' |

| 4'' | 124.0 | - | - | H-2'', H-6'' |

| 5'' | 132.5 | - | - | H-3'' |

Data is hypothetical and for illustrative purposes.

Isotopic Labeling Studies (e.g., ¹⁵N-Isotopic Labeling) for Mechanistic Insights

For molecules containing multiple nitrogen atoms, like this compound, natural abundance NMR is often insufficient to probe the nitrogen environments directly. Synthesizing the molecule with ¹⁵N-enriched precursors (isotopic labeling) allows for the use of nitrogen NMR spectroscopy. scirp.org While ¹⁵N NMR can be performed directly, it is often more sensitive to use inverse-detected experiments like ¹H-¹⁵N HMBC. This experiment reveals long-range couplings between protons and ¹⁵N nuclei, which is exceptionally useful for:

Unambiguous assignment: Confirming which protons are near specific nitrogen atoms, resolving ambiguities from ¹H-¹³C data alone.

Tautomeric analysis: Determining the protonation state of nitrogen heterocycles by observing which nitrogen is coupled to an N-H proton.

Mechanistic studies: Following the fate of the labeled nitrogen atom through a chemical or biological transformation.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The presence of two bromine atoms creates a distinctive isotopic pattern. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, molecules containing two bromine atoms will exhibit three characteristic peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (two ⁸¹Br atoms), with an approximate intensity ratio of 1:2:1. youtube.com

Table 2: Theoretical HRMS Isotopic Pattern for [this compound]⁺

| Ion | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₁₆¹H₁₄⁷⁹Br₂¹⁴N₄¹⁶O₂³²S | 527.9289 | 100.0 (reference) |

| [M+1]⁺ | Contains one ¹³C, ²H, or ¹⁵N | 528.9317 | 19.5 |

| [M+2]⁺ | Contains one ⁸¹Br and one ⁷⁹Br | 529.9268 | 195.5 |

| [M+3]⁺ | Isotope combinations | 530.9296 | 38.2 |

| [M+4]⁺ | Contains two ⁸¹Br | 531.9248 | 95.6 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion of interest is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a dibrominated compound, key fragmentation pathways often involve the loss of bromine radicals (•Br) or hydrogen bromide (HBr). The resulting fragment ions will also exhibit characteristic isotopic patterns depending on how many bromine atoms they retain. researchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| 527.9 / 529.9 / 531.9 | •Br | [C₁₆H₁₄BrN₄O₂S]⁺ | 448.0 / 450.0 | Loss of a bromine radical. The fragment retains one Br atom, showing a 1:1 M'/M'+2 pattern. |

| 527.9 / 529.9 / 531.9 | HBr | [C₁₆H₁₃BrN₄O₂S]⁺ | 447.0 / 449.0 | Loss of hydrogen bromide. The fragment retains one Br atom, showing a 1:1 M'/M'+2 pattern. |

| 448.0 / 450.0 | •Br | [C₁₆H₁₄N₄O₂S]⁺ | 366.1 | Loss of the second bromine radical. Fragment contains no bromine. |

| 527.9 / 529.9 / 531.9 | C₈H₇BrO | [C₈H₇BrN₄OS]⁺ | 314.0 / 316.0 | Cleavage of the molecule, with the charge retained on the benzothiazole-containing fragment. |

m/z values are nominal for clarity.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov It is an excellent technique for identifying the functional groups present in a molecule, as different types of bonds (e.g., C=O, N-H, C=N) vibrate at characteristic frequencies. scispace.com

For this compound, FT-IR and Raman spectroscopy would confirm the presence of key structural motifs. For example, the stretching vibration of a carbonyl group (C=O) would appear as a strong band in the IR spectrum, typically around 1650-1750 cm⁻¹. The C=N stretch of the thiazole (B1198619) ring would be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while N-H stretches (if present) would be found as broader bands around 3200-3500 cm⁻¹. The low-frequency region of the Raman spectrum would be particularly useful for identifying the C-Br and C-S stretching vibrations. core.ac.uk

By comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of all vibrational modes can be achieved, offering insights into the molecule's conformation and intramolecular interactions. youtube.com

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amide) | 3200 - 3500 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| C-S Stretch | 600 - 800 | Weak | Medium |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. youtube.comnih.gov The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at these frequencies, and the resulting spectrum serves as a unique molecular "fingerprint". youtube.comyoutube.com

Illustrative FTIR Data for this compound: This table presents hypothetical data for illustrative purposes, showing typical absorption ranges for plausible functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3400 - 3200 | N-H Stretch | Amine or Amide |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide |

| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide |

| 700 - 550 | C-Br Stretch | Aryl Bromide |

Raman Spectroscopy (Conventional and Surface-Enhanced Raman Spectroscopy (SERS))

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering), which is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings and C-S bonds.

Conventional Raman Spectroscopy would be used to confirm the presence of the aromatic backbone and other key structural features of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of up to 10¹⁰ or more. nih.gov This enhancement is achieved by adsorbing the molecule onto a nanostructured metallic surface, typically gold or silver. nih.govbohrium.com SERS is invaluable for detecting trace amounts of a substance or for studying molecular interactions at surfaces. nih.gov For this compound, SERS could be employed to study its adsorption behavior on a substrate or to enable detection at extremely low concentrations, which is not possible with conventional Raman spectroscopy. nih.govrsc.orgresearchgate.net

Illustrative Raman Shift Data for this compound: This table presents hypothetical data for illustrative purposes.

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3080 - 3050 | Aromatic C-H Stretch | Phenyl Rings |

| 1610 - 1585 | Aromatic C=C Stretch | Phenyl Rings |

| 1005 - 995 | Ring Breathing Mode | Monosubstituted/Disubstituted Benzene |

| 750 - 650 | C-S Stretch | Thioether or Sulfonamide group |

| 400 - 200 | C-Br Bending | Aryl Bromide |

X-ray Diffraction (XRD) and Crystallographic Studies of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides detailed information on crystal structure, phase identity, and polymorphism.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure of a compound at the atomic level. mdpi.com By analyzing the diffraction pattern produced when a single, high-quality crystal is exposed to an X-ray beam, researchers can calculate the precise positions of every atom, leading to accurate bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov For this compound, SCXRD would provide the definitive solid-state structure and confirm its absolute configuration.

Illustrative Single-Crystal Crystallographic Data for this compound: This table presents a hypothetical crystallographic dataset for a plausible crystal structure.

| Parameter | Value |

| Chemical Formula | This compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.035 |

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. creative-biostructure.comresearchgate.netnih.gov It is widely used to identify crystalline phases and to study polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.comrigaku.com Different polymorphs can have distinct physical properties, and PXRD provides a unique "fingerprint" for each crystalline form based on the positions and intensities of the diffraction peaks. creative-biostructure.comrigaku.com This analysis is critical for quality control in industries such as pharmaceuticals. rigaku.com For this compound, PXRD would be used to identify its crystalline form and to detect the presence of any other polymorphic impurities. researchgate.net

Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of this compound: This table illustrates how the diffraction patterns for two different polymorphs would vary.

| 2θ Angle (°) (Form I) | 2θ Angle (°) (Form II) |

| 8.5 | 9.2 |

| 12.3 | 11.5 |

| 15.8 | 16.1 |

| 20.1 | 22.4 |

| 24.7 | 25.0 |

| 26.9 | 28.3 |

Advanced Spectroscopic Imaging Techniques Applied to this compound

Spectroscopic imaging combines the chemical specificity of spectroscopy with the spatial information of imaging, allowing for the visualization of the chemical composition of a sample.

Hyperspectral Imaging for Spatial Distribution Analysis

Hyperspectral imaging (HSI) is an advanced technique that acquires a full spectrum for every pixel in an image, creating a three-dimensional dataset known as a "hypercube" (two spatial dimensions and one spectral dimension). purdue.edu This allows for the non-destructive analysis and visualization of the spatial distribution of chemical components within a sample. ub.eduresearchgate.netrsc.orgspectroscopyonline.com By identifying unique spectral signatures of this compound (from its IR or Raman spectrum), HSI can be used to create a chemical map showing its location and relative concentration in a heterogeneous mixture, such as a pharmaceutical tablet or a biological tissue sample.

In Vitro Enzyme Kinetics and Mechanistic Enzymology of C16h14br2n4o2s Interactions

Determination of Michaelis-Menten Parameters (Km, Vmax) for C16H14Br2N4O2S-Target Enzyme Interactions

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the reaction rate () and substrate concentration () for a single-substrate enzyme-catalyzed reaction washington.edugithub.iocollaborativedrug.comteachmephysiology.comyoutube.com. The model is defined by two key parameters: (maximum reaction velocity) and (Michaelis constant) washington.eduteachmephysiology.comyoutube.comnumberanalytics.com. represents the maximum rate of product formation when the enzyme is saturated with substrate, reflecting the enzyme's catalytic efficiency teachmephysiology.comnumberanalytics.com. , conversely, is the substrate concentration at which the reaction rate is half of , serving as an indicator of the enzyme's affinity for its substrate; a lower signifies higher affinity washington.eduteachmephysiology.comyoutube.comnumberanalytics.com.

To determine these parameters for this compound interacting with a target enzyme, researchers typically conduct experiments where the initial reaction velocity () is measured at various substrate concentrations () while keeping the enzyme concentration constant numberanalytics.combiology-pages.infokhanacademy.org. The data are then plotted, often using a Michaelis-Menten plot (velocity vs. substrate concentration), which typically yields a hyperbolic curve collaborativedrug.comkhanacademy.orgjasco-global.com. Non-linear regression analysis of this curve allows for the direct estimation of and numberanalytics.com. Alternatively, linear transformations like the Lineweaver-Burk plot (1/ vs. 1/[]) can be employed to graphically determine these parameters numberanalytics.combiology-pages.info. The accuracy of these parameters is contingent on adhering to assumptions such as the steady-state or reactant stationary assumption nih.gov.

Table 1: Hypothetical Michaelis-Menten Parameters for this compound with a Target Enzyme

| Parameter | Value (Units) | Description |

| 50 µM | Substrate concentration at half ; indicates enzyme-substrate affinity. | |

| 10 µmol/min | Maximum reaction rate achieved at saturating substrate concentrations. |

Note: The values presented in this table are hypothetical and illustrative, as specific experimental data for this compound were not found.

Analysis of Enzyme Inhibition/Activation Mechanisms by this compound

Enzyme inhibitors are molecules that reduce enzyme activity, playing crucial roles in cellular regulation and drug development libretexts.orgmicrobenotes.combioninja.com.aulabster.comlibretexts.org. This compound could potentially act as an inhibitor or activator, and its mechanism of action is elucidated by analyzing its effect on kinetic parameters.

Characterization of Competitive Inhibition by this compound

Competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the enzyme's active site libretexts.orgbioninja.com.aulibretexts.org. This type of inhibition is characterized by an increase in the apparent while remains unchanged biology-pages.infokhanacademy.org. The inhibitor molecule often shares structural similarity with the substrate, allowing it to bind to the active site and prevent substrate binding libretexts.orgbioninja.com.au. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration bioninja.com.aulibretexts.org. Kinetic analysis, such as Lineweaver-Burk plots, would show an increase in the x-intercept (related to ) but no change in the y-intercept (related to ) for competitive inhibition.

Investigation of Non-competitive, Uncompetitive, and Mixed-Type Inhibition Modes of this compound

Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site distinct from the active site, and crucially, it can bind to both the free enzyme and the enzyme-substrate complex khanacademy.orglibretexts.orgmicrobenotes.combioninja.com.au. This binding reduces the enzyme's catalytic efficiency without affecting substrate binding affinity. Consequently, non-competitive inhibition leads to a decrease in while remains unchanged biology-pages.infokhanacademy.org. Increasing substrate concentration does not overcome this type of inhibition microbenotes.combioninja.com.au.

Uncompetitive Inhibition: Uncompetitive inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme libretexts.orgmicrobenotes.comlabster.com. This binding forms an inactive ES-inhibitor complex. Uncompetitive inhibitors reduce both and proportionally, meaning the ratio remains constant labster.com.

Mixed-Type Inhibition: Mixed-type inhibition is a broader category where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities labster.com. This mode affects both and . If the inhibitor binds more strongly to the free enzyme, it resembles competitive inhibition; if it binds more strongly to the ES complex, it resembles uncompetitive inhibition labster.com.

Table 2: Summary of Reversible Enzyme Inhibition Modes and Effects on Kinetic Parameters

| Inhibition Type | Inhibitor Binding Site | Effect on | Effect on | Effect of Increased [S] |

| Competitive | Active Site | Increases | No Change | Overcomes inhibition |

| Non-competitive | Allosteric Site | No Change | Decreases | Does not overcome |

| Uncompetitive | ES Complex Site | Decreases | Decreases | Does not overcome |

| Mixed-Type | Enzyme or ES Complex | Changes | Decreases | Varies |

Note: This table summarizes general principles of enzyme inhibition. Specific effects for this compound would require experimental data.

Allosteric Modulation and Cooperative Binding Studies of this compound

Allosteric modulation involves the binding of a ligand to a site other than the active site (an allosteric site), causing a conformational change that affects the enzyme's activity youtube.commonash.eduimrpress.comlongdom.orgresearchgate.net. Allosteric modulators can either activate (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) enzyme function monash.edulongdom.org. This type of regulation allows for fine-tuning of biological processes longdom.org.

Cooperative binding, often seen in enzymes with multiple active sites (e.g., allosteric enzymes), describes a situation where the binding of a substrate molecule to one active site enhances the affinity of other active sites for subsequent substrate molecules khanacademy.org. This typically results in a sigmoidal (S-shaped) velocity versus substrate concentration curve, deviating from the hyperbolic Michaelis-Menten kinetics khanacademy.org.

Studies investigating this compound for allosteric modulation would involve assessing its effect on enzyme activity in the presence and absence of the substrate, and potentially in conjunction with orthosteric ligands. Changes in or that are not explained by direct active site competition, or the observation of sigmoidal kinetics, would suggest allosteric or cooperative effects, respectively khanacademy.orgmonash.edubiorxiv.org.

Spectroscopic Techniques for Real-time Enzyme Kinetic Monitoring with this compound

Spectroscopic techniques are invaluable for monitoring enzyme kinetics in real-time, allowing for the observation of substrate consumption or product formation as a function of time jasco-global.comipinnovative.comthermofisher.comjascoinc.comphotophysics.com. These methods provide dynamic insights into the reaction progress and the compound's influence.

UV-Visible Absorption Spectroscopy: This technique monitors changes in absorbance at specific wavelengths, which can correspond to the disappearance of a substrate or the appearance of a product that absorbs light ipinnovative.comthermofisher.comjascoinc.com. For example, if the reaction product of an enzyme interacting with this compound has a distinct chromophore, its formation can be tracked spectrophotometrically thermofisher.comjascoinc.com. Assays like the NADH-linked assay, which monitors the absorbance of NADH at 340 nm, are commonly used for enzymes involved in redox reactions ipinnovative.com.

Fluorescence Spectroscopy: Fluorescence spectroscopy can be used if either the substrate, product, or the enzyme itself exhibits fluorescence. Changes in fluorescence intensity or wavelength shifts during the enzymatic reaction, potentially influenced by this compound, can be monitored in real-time jasco-global.comphotophysics.com.

Stopped-Flow Spectroscopy: For very fast enzymatic reactions or transient intermediates, stopped-flow techniques are employed photophysics.com. This method rapidly mixes reactants and monitors spectroscopic changes on a millisecond to second timescale, providing detailed insights into pre-steady-state kinetics and reaction mechanisms, which can be crucial for understanding how this compound affects rapid enzymatic steps photophysics.com.

These spectroscopic methods, when applied to enzyme assays involving this compound, enable the precise determination of kinetic parameters and the elucidation of complex reaction mechanisms, providing a comprehensive understanding of the compound's biochemical activity.

The chemical compound this compound has been identified as a heterocyclic compound belonging to a class known for exhibiting biological activities nih.gov. However, extensive literature searches did not yield specific in vitro studies detailing the modulation of cellular pathways by this particular compound. Consequently, it is not possible to provide detailed research findings or generate data tables as requested for the specified sections.

The requested article structure focuses on the in vitro modulation of cellular pathways by this compound, specifically:

In Vitro Modulation of Cellular Pathways by C16h14br2n4o2s

C16H14Br2N4O2S-Mediated Modulation of Apoptosis Signaling Cascades

Role of p53 and Bcl-2 Family Proteins in this compound-Induced Apoptosis

While general research exists on the MAPK pathways researchgate.netnih.govnih.govimrpress.comresearchgate.netnih.gov, NF-κB signaling researchgate.netresearchgate.netnih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govcreative-diagnostics.comencyclopedia.pub, and apoptosis signaling cascades involving p53 and Bcl-2 family proteins researchgate.netnih.govresearchgate.netmdpi.comscielo.brresearchgate.netnih.govnih.gov, no specific studies were found that directly investigate the effects of the compound this compound on these pathways. The available literature does not provide the detailed research findings or data necessary to construct the requested article with the specified content inclusions.

Impact of C16H14Br2N4O2 on Cell Cycle Regulation and Checkpoints

Ceratamine B has been characterized as a microtubule-targeting antimitotic agent, exhibiting a significant impact on the cell cycle progression of various cell lines, particularly in the context of cancer research. Its primary mode of action involves direct interaction with tubulin, leading to a disruption of normal cellular division processes.

Analysis of Cell Cycle Arrest Mechanisms Induced by C16H14Br2N4O2

In vitro studies have demonstrated that Ceratamine B induces a concentration-dependent block of cell cycle progression, with the arrest occurring exclusively at the mitotic (M) phase aacrjournals.org. This specific arrest mechanism is attributed to Ceratamine B's ability to directly stimulate microtubule polymerization in the absence of microtubule-associated proteins aacrjournals.org. This direct stimulation of tubulin polymerization leads to the formation of abnormal microtubule structures within the cell.

Observations in treated cells reveal a dense perinuclear microtubule network during interphase and the development of multiple pillar-like tubulin structures in mitotic cells aacrjournals.org. Such profound alterations in microtubule dynamics prevent the proper formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. Consequently, cells are unable to complete cell division and become arrested in the M phase. Unlike other microtubule-stabilizing agents, Ceratamine B does not compete with paclitaxel (B517696) for binding to microtubules, suggesting a distinct interaction site or mechanism aacrjournals.org. The structural simplicity of Ceratamine B, lacking chiral centers, makes it an attractive lead compound for further investigation into antimitotic therapies aacrjournals.org.

Table 1: Observed In Vitro Effects of C16H14Br2N4O2 on Cell Cycle and Microtubules

| Cellular Target/Process | Observed Effect of C16H14Br2N4O2 | Cellular Manifestation | Cell Cycle Phase Affected |

| Tubulin Polymerization | Direct stimulation in vitro | N/A (Mechanism of action) | N/A |

| Microtubule Network | Formation of dense perinuclear network (interphase) | Altered cellular morphology and spindle formation | Interphase & Mitosis |

| Formation of pillar-like tubulin structures (mitotic) | Disrupted mitotic spindle | Mitosis | |

| Cell Cycle Progression | Concentration-dependent block | Arrest exclusively at mitosis | Mitosis (M phase) |

Effects on DNA Damage Response Pathways

While Ceratamine B's primary identified mechanism of action is the induction of mitotic arrest through microtubule stabilization, direct evidence detailing its specific impact on canonical DNA damage response (DDR) pathways is not extensively documented in the provided literature. DDR pathways, which include the activation of kinases like ATM and ATR, checkpoint proteins such as p53 and Chk1/Chk2, and various DNA repair mechanisms (e.g., BER, NER, MMR, NHEJ, HR), are crucial for detecting and repairing DNA damage, thereby maintaining genomic integrity cellsignal.comwikipathways.orgmdpi.comsigmaaldrich.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. These pathways often trigger cell cycle checkpoints, such as the G1, S, and G2/M checkpoints, to halt cell division, allowing time for repair or initiating apoptosis if damage is irreparable cellsignal.commdpi.comkhanacademy.orgnih.govnih.gov.

Although Ceratamine B's direct engagement with these specific DDR signaling cascades is not detailed, its profound effect on mitosis—the critical stage for chromosome segregation—could indirectly influence genomic stability. A disrupted mitotic spindle can lead to aneuploidy and chromosome missegregation, which are forms of genomic instability that can, in turn, activate cellular stress responses. However, the literature primarily characterizes Ceratamine B as an agent that directly targets the microtubule machinery to induce mitotic arrest, rather than as a compound that initiates DNA damage and subsequently relies on DDR pathways for cell cycle control.

Compound Name Table:

| Chemical Formula | Common Name |

| C16H14Br2N4O2 | Ceratamine B |

Theoretical and Interdisciplinary Applications of C16h14br2n4o2s in Chemical Biology

C16H14Br2N4O2S as a Chemical Probe for Elucidating Complex Biological Mechanisms

Chemical probes are indispensable tools in modern biology, acting as molecular agents that selectively interact with specific biological targets, most commonly proteins, to modulate their function nih.govwikipedia.orgpromega.detandfonline.com. By perturbing a biological system with a well-characterized chemical probe, researchers can gain insights into the roles of specific molecules in cellular processes and disease mechanisms mdpi.comrsc.orgfebs.orgoup.com. A compound like this compound, with its intricate structure, could theoretically be developed into a chemical probe. Its bromine atoms might influence binding affinity or serve as handles for further chemical modification, while the nitrogen and sulfur atoms could participate in hydrogen bonding or coordination interactions with target proteins. The precise mechanism by which such a molecule interacts with its biological target would be crucial for its utility in elucidating complex biological pathways, such as signal transduction, metabolic regulation, or gene expression control.

Table 1: Hypothetical Biological Mechanisms Elucidated by Chemical Probes

| Biological Pathway | Target Class (Hypothetical) | Mechanism of Action (Hypothetical) | Biological Question Addressed |

| Signal Transduction | Kinase | Allosteric Inhibition | How does kinase activity regulate cell growth? |

| Gene Regulation | Transcription Factor | DNA Binding Modulation | What role does this transcription factor play in cell differentiation? |

| Metabolic Regulation | Enzyme | Active Site Blockade | How is this metabolic pathway controlled in response to nutrient availability? |

| Protein-Protein Interaction | Protein Complex | Disruption of Binding Interface | How does the interaction between these two proteins influence cellular signaling? |

| Cellular Transport | Ion Channel | Pore Blockade | What is the role of this ion channel in maintaining cellular membrane potential? |

Design of this compound-Based Chemical Tools for Targeted Cellular Perturbation

Targeted cellular perturbation involves the deliberate manipulation of specific cellular components or pathways to study their function and impact on cellular behavior nih.govfrontiersin.orgrfi.ac.ukbiorxiv.orgnih.govbiorxiv.orgembopress.org. Molecules like this compound can serve as the foundation for designing chemical tools that achieve such precise perturbations. The design process would typically involve structure-activity relationship (SAR) studies, where modifications to the molecule are made to enhance its specificity, potency, and cellular permeability towards a particular cellular target. Computational modeling and cheminformatics play a vital role in predicting how structural changes might affect binding affinity and biological activity. The goal is to create a molecule that can selectively engage a specific target within the complex cellular environment, thereby inducing a predictable cellular response.

Table 2: Hypothetical Design Parameters for a Cellular Perturbation Tool

| Target Protein Family | Desired Perturbation Effect | Key Structural Features (Hypothetical) | Design Strategy |

| Receptor Tyrosine Kinase | Kinase Inhibition | Bromine atoms for binding, specific heterocyclic ring for selectivity | SAR studies to optimize potency and reduce off-target kinase inhibition. |

| Nuclear Receptor | Agonism/Antagonism | Polar groups for ligand-binding domain interaction | Computational docking to identify optimal binding pose and functional groups. |

| Protein-Protein Interaction Module | Disruption of Complex | Flexible linker region, specific functional groups for interface binding | Design of molecules that mimic or block protein-protein interaction interfaces. |

| Enzyme | Allosteric Modulation | Specific shape complementarity to allosteric site | High-throughput screening and structural biology to identify allosteric modulators. |

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand biological systems holistically, by studying the interactions between their components rather than isolated parts febs.orgnih.govcaymanchem.comnih.govfrontiersin.orgucd.iefrontiersin.orgresearchgate.net. Research involving compounds like this compound can be powerfully integrated with systems biology approaches. Data generated from cellular perturbation studies using such compounds—including transcriptomic, proteomic, or metabolomic profiles—can be fed into computational models. These models can then predict how the perturbation affects entire cellular networks, identify emergent properties, and reveal feedback loops or compensatory mechanisms. This integration allows for a more comprehensive understanding of a compound's impact on cellular physiology and can help in predicting potential off-target effects or identifying novel therapeutic strategies.

Table 3: Data Integration in Systems Biology for Compound Analysis

| Data Type | Source of Data | Analysis/Modeling Approach | Biological Insight Gained |

| Transcriptomics | RNA-Seq after this compound treatment | Gene Set Enrichment Analysis (GSEA), Network Inference | Identification of deregulated pathways and gene regulatory networks. |

| Proteomics | Mass Spectrometry after this compound treatment | Protein-Protein Interaction Networks, Pathway Analysis | Mapping of affected protein complexes and signaling cascades. |

| Metabolomics | LC-MS/MS after this compound treatment | Metabolic Pathway Analysis, Flux Balance Analysis | Understanding of how the compound impacts cellular metabolism and energy production. |

| Phenotypic Data | Cell imaging, viability assays | Machine Learning Models, Pathway Causal Inference | Correlation of molecular changes with observable cellular phenotypes and potential mechanisms. |

Prospects for this compound in the Development of Bio-Inspired Materials and Processes

Bio-inspired materials draw principles from nature's designs to create novel synthetic materials with enhanced properties, sustainability, and functionality rfi.ac.ukmdpi.comwikipedia.orgsustainability-directory.comfrontiersin.orgsustainablemanufacturingexpo.combenthambooks.commpg.de. Organic molecules with complex structures, like this compound, could potentially serve as building blocks or inspiration for such materials. The presence of bromine atoms, for instance, is known to impart flame-retardant properties, a characteristic found in some natural protective mechanisms. The nitrogen and sulfur atoms can contribute to specific chemical functionalities, such as adhesion, self-assembly, or responsiveness to environmental stimuli. By understanding how nature organizes molecules to achieve specific functions (e.g., structural integrity, self-healing, or complex signaling), researchers can design synthetic materials that mimic these processes.

Table 4: Potential Bio-Inspired Material Applications Derived from Molecular Features

| Application Area | Bio-Inspiration Source | Hypothetical Molecular Features of this compound | Resulting Material Property/Function |

| Advanced Coatings | Lotus Leaf (Hydrophobicity) | Non-polar regions, specific functional groups | Water-repellent, self-cleaning surfaces |

| Flame Retardants | Natural Charring Processes | Bromine atoms | Increased resistance to combustion |

| Adhesives | Mussel Byssus Threads | Amino acid-like groups, polar functionalities | Strong adhesion to diverse substrates |

| Self-Assembling Systems | Protein Folding, DNA structures | Specific hydrogen bonding sites, π-π stacking | Formation of ordered supramolecular assemblies |

| Responsive Polymers | Muscle Tissue, Plant Tendrils | Functional groups sensitive to pH or light | Material that changes shape or properties |

Applications of this compound in Chemoproteomics and Target Identification

Chemoproteomics is a field that uses chemical tools to study the proteome, aiming to identify and characterize the interactions between small molecules (like drugs or probes) and proteins nih.govmdpi.comfrontiersin.orgnih.govucd.iewikipedia.orgeu-openscreen.eursc.orgdrughunter.comresearchgate.netwikipedia.orgresearchgate.netopenaccessjournals.com. For a compound such as this compound, chemoproteomic approaches are critical for target identification—determining which proteins it binds to—and target deconvolution—elucidating its mechanism of action. Techniques like affinity-based chemoproteomics, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) can be employed. These methods often involve modifying the compound with tags (e.g., biotin, alkyne, azide) or utilizing inherent properties to capture target proteins, which are then identified using mass spectrometry. Understanding the interactome of a molecule is fundamental for validating its therapeutic potential and predicting potential side effects.

Q & A

Q. How can dialectical analysis resolve contradictions in mechanistic studies (e.g., competing reaction pathways)?

- Methodological Answer : Identify the "principal contradiction" (e.g., electronic vs. steric control) using materialist dialectics. Design experiments to test boundary conditions (e.g., extreme pH/temperature). Synthesize findings into a unified model acknowledging context-dependent dominance of factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.